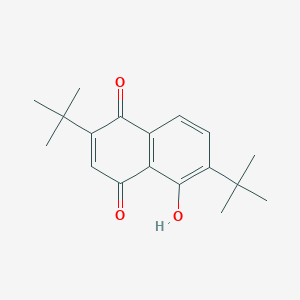
2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is an organic compound with the molecular formula C16H24O2. It is a derivative of naphthalene and is characterized by the presence of two tert-butyl groups and a hydroxy group. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves the oxidation of 2,6-di-tert-butylphenol. The reaction is carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and enable the efficient production of large quantities of the compound. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as reducing agents.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions. The reactions are usually performed in anhydrous solvents to prevent side reactions.
Substitution: Electrophilic reagents such as halogens or alkylating agents are used in substitution reactions. The reactions are often catalyzed by acids or bases to enhance the reaction rate.
Major Products Formed
Quinones: Formed through oxidation reactions, these compounds are important intermediates in organic synthesis.
Hydroquinones: Produced via reduction reactions, these compounds have applications in various industries.
Substituted Derivatives: Formed through substitution reactions, these derivatives have diverse applications in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent due to its antioxidant properties.
Medicine: Explored for its potential use in the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders.
Industry: Employed as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
Wirkmechanismus
The mechanism of action of 2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is mediated through the stabilization of the phenoxyl radical formed during the reaction. The molecular targets include reactive oxygen species (ROS) and other free radicals that contribute to oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-DI-TERT-BUTYL-4-HYDROXY-4-METHYLCYCLOHEXA-2,5-DIEN-1-ONE
- 2,6-DI-TERT-BUTYL-1,4-BENZOQUINONE
- 2,6-DI-TERT-BUTYL-4-METHYLPHENOL (BHT)
Uniqueness
2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to its specific structural features, including the presence of both tert-butyl groups and a hydroxy group on the naphthalene ring. This unique structure imparts distinct antioxidant properties, making it particularly effective in preventing oxidative degradation in various applications. Additionally, its ability to undergo diverse chemical reactions further enhances its versatility in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-5-hydroxynaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-17(2,3)11-8-7-10-14(16(11)21)13(19)9-12(15(10)20)18(4,5)6/h7-9,21H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKJMNCTEBBOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=C1)C(=O)C(=CC2=O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-methoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5645369.png)
![8-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5645375.png)
![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645377.png)
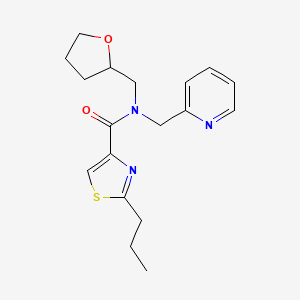
![8-[(dimethylamino)methyl]-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5645398.png)
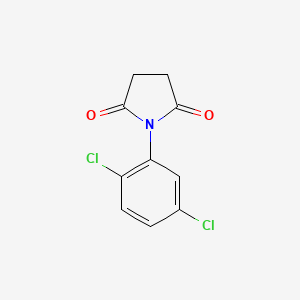
![4-AMINO-3-[(2-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B5645425.png)
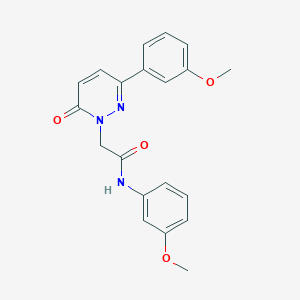
![9-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645432.png)
![1-({1-(2-fluorophenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5645439.png)
![4-piperidin-3-yl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide](/img/structure/B5645444.png)
![PHENYL 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B5645456.png)
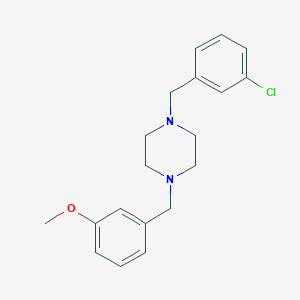
![N-[(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]pyrrolidin-3-yl]-2-ethoxyacetamide](/img/structure/B5645465.png)
